molecular formula C2H6Si2 B3045435 Disilyl acetylene CAS No. 1070-76-4

Disilyl acetylene

Cat. No.: B3045435
CAS No.: 1070-76-4
M. Wt: 86.24 g/mol
InChI Key: OFIDJMJLBNOBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of a triple bond between two carbon atoms, each bonded to a silicon atom. Disilyl acetylene is of significant interest in the field of organosilicon chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disilyl acetylene can be synthesized through various methods. One common approach involves the reaction of disilane with acetylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, play a crucial role in determining the yield and purity of this compound.

Industrial Production Methods: On an industrial scale, this compound can be produced using similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Disilyl acetylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disilanols and disiloxanes.

    Reduction: Disilane derivatives.

    Substitution: Substituted disilanes.

Scientific Research Applications

Disilyl acetylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disilyl acetylene involves its ability to participate in various chemical reactions due to the presence of the reactive triple bond and silicon atoms. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the triple bond can react with oxidizing agents to form new silicon-oxygen bonds .

Comparison with Similar Compounds

Disilyl acetylene can be compared with other silicon-containing compounds, such as:

Uniqueness: this compound is unique due to the presence of the triple bond between carbon atoms, which imparts distinct reactivity and properties compared to other silicon-containing compounds .

Properties

IUPAC Name

2-silylethynylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Si2/c3-1-2-4/h3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIDJMJLBNOBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#C[SiH3])[SiH3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-76-4
Record name Disilyl acetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disilyl acetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.